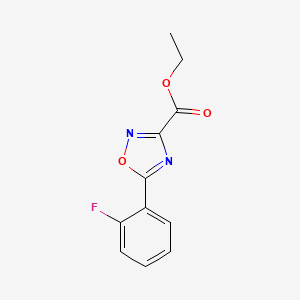

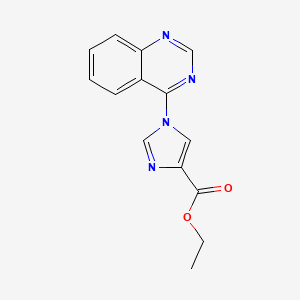

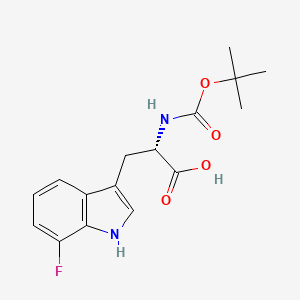

![molecular formula C13H13Br2N3O B3027846 Pyrido[2,3-d]pyriMidin-7(8H)-one, 2,6-dibroMo-8-cyclopentyl-5-Methyl- CAS No. 1415560-29-0](/img/structure/B3027846.png)

Pyrido[2,3-d]pyriMidin-7(8H)-one, 2,6-dibroMo-8-cyclopentyl-5-Methyl-

Overview

Description

Pyrido[2,3-d]pyrimidin-7(8H)-one, 2,6-dibromo-8-cyclopentyl-5-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities and serves as a scaffold for the development of various biologically active molecules.

Mechanism of Action

Target of Action

The primary targets of the compound 2,6-dibromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, specifically in the transition from the G1 phase to the S phase .

Mode of Action

The compound acts by degrading these target proteins . It recruits a protein called Cereblon , which leads to the degradation of CDK4 and CDK6 . This results in the disruption of the cell cycle, preventing cells from progressing from the G1 phase to the S phase .

Biochemical Pathways

The degradation of CDK4 and CDK6 disrupts the cell cycle . These proteins are crucial for the transition from the G1 phase, where the cell grows and prepares for DNA replication, to the S phase, where DNA replication occurs . By degrading these proteins, the compound prevents this transition, effectively halting the cell cycle .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, it is known that the compound causes dose-dependent degradation of CDK4 and CDK6, with maximum degradation observed at 0.25uM in Jurkat cells . This suggests that the compound is able to effectively enter cells and exert its effects.

Result of Action

The result of the compound’s action is the disruption of the cell cycle . By degrading CDK4 and CDK6, the compound prevents cells from progressing from the G1 phase to the S phase . This can lead to cell cycle arrest and potentially cell death, making this compound of interest for cancer research .

Biochemical Analysis

Biochemical Properties

2,6-dibromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinases (CDKs) such as CDK4 and CDK6 . These interactions are primarily inhibitory, leading to the suppression of kinase activity, which is essential for cell cycle regulation. The compound’s ability to inhibit CDKs makes it a potential candidate for anticancer therapies .

Cellular Effects

The effects of 2,6-dibromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one on cellular processes are profound. It has been shown to induce cell cycle arrest in various cancer cell lines by inhibiting CDK4 and CDK6 . This inhibition disrupts the cell cycle, leading to reduced cell proliferation and increased apoptosis. Additionally, the compound affects cell signaling pathways, particularly those involved in cell growth and survival, such as the PI3K/AKT and MAPK pathways .

Molecular Mechanism

At the molecular level, 2,6-dibromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one exerts its effects through direct binding to the active sites of CDK4 and CDK6 . This binding prevents the phosphorylation of retinoblastoma protein (Rb), a critical step in cell cycle progression. By inhibiting Rb phosphorylation, the compound effectively halts the cell cycle in the G1 phase, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-dibromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of 2,6-dibromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications.

Metabolic Pathways

2,6-dibromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites . These metabolites can influence the compound’s overall activity and toxicity profile.

Transport and Distribution

The transport and distribution of 2,6-dibromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in certain tissues, such as the liver and kidneys, which can impact its therapeutic efficacy and toxicity . Understanding these distribution patterns is crucial for developing effective dosing regimens.

Subcellular Localization

Subcellular localization studies have shown that 2,6-dibromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one primarily localizes to the cytoplasm and nucleus . This localization is essential for its activity, as it needs to interact with nuclear proteins such as CDKs to exert its effects . Post-translational modifications and targeting signals may influence its distribution within the cell, affecting its overall function and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one, 2,6-dibromo-8-cyclopentyl-5-methyl- can be achieved through several methods. One notable method involves the autocatalytic photoinduced oxidative dehydrogenation process. This process is carried out by irradiating the corresponding 5,6-dihydro derivative in dimethyl sulfoxide (DMSO) at room temperature in the presence of air, using light at 450 or 365 nm. This method does not require any external photosensitizer .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and light source, to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-d]pyrimidin-7(8H)-one, 2,6-dibromo-8-cyclopentyl-5-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form unsaturated systems.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen and light sources (450 or 365 nm) in the presence of DMSO

Substitution: Reagents such as nucleophiles can be used to replace halogen atoms under appropriate conditions.

Major Products

The major products formed from these reactions include C5–C6 unsaturated systems and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Pyrido[2,3-d]pyrimidin-7(8H)-one, 2,6-dibromo-8-cyclopentyl-5-methyl- has a wide range of scientific research applications:

Chemistry: It serves as a scaffold for the development of new compounds with potential biological activities.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the synthesis of materials with specific properties

Comparison with Similar Compounds

Similar Compounds

6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one: A similar compound with slight variations in the halogen substituents.

Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives: Various derivatives with different substituents at positions C2, C4, C5, C6, and N8.

Uniqueness

Pyrido[2,3-d]pyrimidin-7(8H)-one, 2,6-dibromo-8-cyclopentyl-5-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo autocatalytic photoinduced oxidative dehydrogenation without external photosensitizers is particularly noteworthy .

Properties

IUPAC Name |

2,6-dibromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Br2N3O/c1-7-9-6-16-13(15)17-11(9)18(12(19)10(7)14)8-4-2-3-5-8/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBOCEQMRZFVCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)Br)C3CCCC3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Br2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801156339 | |

| Record name | Pyrido[2,3-d]pyrimidin-7(8H)-one, 2,6-dibromo-8-cyclopentyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801156339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415560-29-0 | |

| Record name | Pyrido[2,3-d]pyrimidin-7(8H)-one, 2,6-dibromo-8-cyclopentyl-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415560-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrido[2,3-d]pyrimidin-7(8H)-one, 2,6-dibromo-8-cyclopentyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801156339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

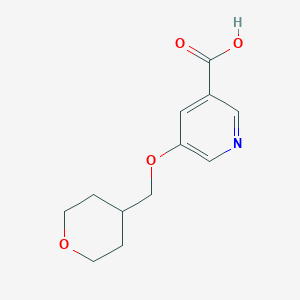

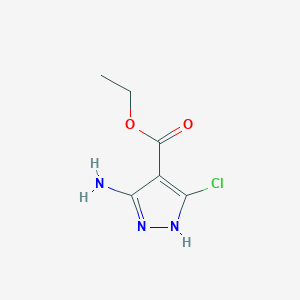

![Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B3027764.png)

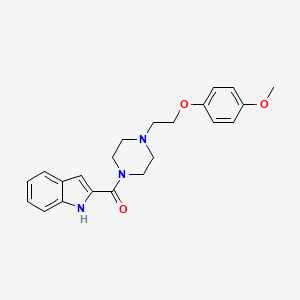

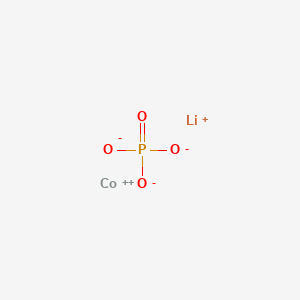

![4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid](/img/structure/B3027767.png)

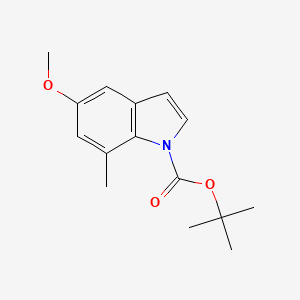

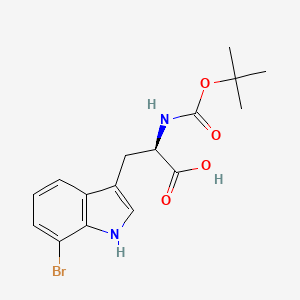

![(4-[3-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride](/img/structure/B3027768.png)

![7-Chloroimidazo[1,2-b]pyridazine](/img/structure/B3027773.png)

![3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B3027778.png)